molecular formula C34H41NO4SSi B588855 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 CAS No. 1189422-34-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4

Cat. No. B588855
CAS RN: 1189422-34-1
M. Wt: 591.874
InChI Key: YYSIXGNGLSNJGQ-KFESLDSXSA-N
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Description

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, also known as Compound 4, is a specialty product used for proteomics research . It has a molecular weight of 587.85 and a molecular formula of C34H41NO4SSi .


Synthesis Analysis

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction results in a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .


Molecular Structure Analysis

The molecular structure of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is represented by the SMILES notation: O=C (C1=C (C2=CC=C (O [Si] © (C © ©C)C)C=C2)SC3=CC (O)=CC=C31)C4=CC=C (OCCN5CCCCC5)C=C4 .


Chemical Reactions Analysis

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is used to synthesize Raloxifene 6-glucuronide . The preparation of the Raloxifene 6-glucuronide includes a Lewis acid-mediated coupling of phenol 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with methyl1,2,3,4-tetra-O-acetyl-D-glucopyranuronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene include a molecular weight of 587.84 and a molecular formula of C34H41NO4SSi . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

properties

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSIXGNGLSNJGQ-KFESLDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662005
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4

CAS RN

1189422-34-1
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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